

## Comparing TDMAZ and ZrCl4 as precursors for ZrO2 ALD.

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A Comparative Guide to TDMAZ and ZrCl4 as Precursors for ZrO2 Atomic Layer Deposition

Zirconium dioxide (ZrO<sub>2</sub>) is a high-k dielectric material with significant applications in microelectronics, catalysis, and protective coatings. The quality of ZrO<sub>2</sub> thin films deposited via Atomic Layer Deposition (ALD) is critically dependent on the choice of the zirconium precursor. This guide provides a detailed comparison of two common precursors:

**tetrakis(dimethylamino)zirconium** (TDMAZ) and zirconium tetrachloride (ZrCl<sub>4</sub>), focusing on their performance, the properties of the resulting films, and the experimental protocols for their use.

# Data Presentation: Precursor Performance Comparison

The selection between TDMAZ and ZrCl<sub>4</sub> often involves a trade-off between deposition temperature, growth rate, and film purity. The following table summarizes the key performance indicators for both precursors based on published experimental data.



Property	TDMAZ (Zr[N(CH <sub>3</sub> ) <sub>2</sub> ] <sub>4</sub> )	ZrCl <sub>4</sub>
Precursor State	Liquid/Low-Melting Point Solid	Solid
Volatility	High	Low
Deposition Temperature	50 - 250°C[1]	180 - 600°C
Growth Per Cycle (GPC)	Highly temperature-dependent, ~1.8 Å/cycle at 50°C to ~0.7 Å/cycle at 225°C (with H <sub>2</sub> O)[1]; ~1.25 Å/cycle at 200-250°C (with O <sub>3</sub> )[2][3]	Relatively stable, ~0.5 - 1.0 Å/cycle (with H <sub>2</sub> O)
Film Purity	Primary impurity is carbon.  Can be minimized with ozone as the co-reactant, resulting in low carbon content.[2][3]	Primary impurities are chlorine and hydrogen, especially at lower temperatures (4-5 at.% CI at 180°C).
Byproducts	Dimethylamine (HN(CH <sub>3</sub> ) <sub>2</sub> )	Hydrochloric acid (HCI)
Dielectric Constant (k)	~7.5 - 11 (with H <sub>2</sub> O at 150- 250°C)[4]; ~32.6 (with O₃ at 250°C)[2][3]	~13 - 15 at 180-210°C; can reach up to 35 in crystallized films at higher temperatures.
Leakage Current	Low, e.g., $3.3 \times 10^{-6}$ A/cm <sup>2</sup> at 1 MV/cm (with O <sub>3</sub> )[2]	Generally low, but can be affected by impurities and crystallinity.
Film Crystallinity	Amorphous at lower temperatures (<150°C), evolving to crystalline (tetragonal/cubic) at higher temperatures.[1][5]	Can be amorphous or crystalline (cubic, tetragonal, monoclinic) depending on temperature and thickness.

### **Experimental Protocols**

Detailed methodologies are crucial for reproducing experimental results. Below are representative experimental protocols for ZrO<sub>2</sub> ALD using TDMAZ and ZrCl<sub>4</sub> with their respective common co-reactants.



### **ZrO<sub>2</sub> ALD using TDMAZ and Water**

This protocol is based on a thermal ALD process.

- 1. Precursor Handling and System Preparation:
- The TDMAZ precursor is typically held in a stainless-steel bubbler heated to approximately 70-75°C to ensure adequate vapor pressure.
- The ALD reactor is maintained at a base pressure in the range of a few Torr.
- The substrate is heated to the desired deposition temperature, typically within the ALD window of 150-250°C.
- 2. ALD Cycle: A single ALD cycle consists of four distinct steps:
- TDMAZ Pulse: A pulse of TDMAZ vapor is introduced into the reactor for a duration sufficient to achieve surface saturation. Typical pulse times range from 0.03 to 1.0 seconds.[1][6]
- Purge 1: The reactor is purged with an inert gas (e.g., N<sub>2</sub> or Ar) to remove any unreacted
   TDMAZ and byproducts. Purge times are typically between 10 to 30 seconds.[1][6]
- H<sub>2</sub>O Pulse: A pulse of water vapor is introduced into the reactor. Pulse times are generally shorter than the metal precursor pulse, around 0.015 to 0.5 seconds.[1]
- Purge 2: Another inert gas purge removes unreacted water and the dimethylamine byproduct. Purge times are similar to the first purge, around 10 to 30 seconds.[1][6]

This cycle is repeated until the desired film thickness is achieved.

### ZrO<sub>2</sub> ALD using ZrCl<sub>4</sub> and Water

This protocol outlines a typical thermal ALD process for ZrCl<sub>4</sub>.

- 1. Precursor Handling and System Preparation:
- ZrCl<sub>4</sub> is a solid precursor and requires heating to a higher temperature, typically around 165-180°C, to achieve sufficient vapor pressure for deposition.

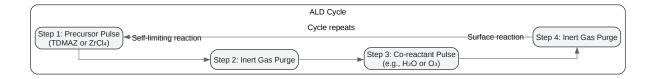


- The ALD reactor and substrate are heated to the deposition temperature, which can range from 180°C to 600°C.
- Care must be taken to avoid condensation of the precursor in the delivery lines.
- 2. ALD Cycle: The ALD cycle for ZrCl4 is analogous to that of TDMAZ:
- ZrCl<sub>4</sub> Pulse: A pulse of ZrCl<sub>4</sub> vapor is introduced into the reactor. Pulse times are generally longer to ensure saturation due to the lower vapor pressure, typically in the range of 0.5 to 2.0 seconds.
- Purge 1: An inert gas purge removes excess ZrCl<sub>4</sub> and any byproducts. Purge times are typically 1.0 to 3.0 seconds.
- H<sub>2</sub>O Pulse: A pulse of water vapor is introduced. Pulse times are usually around 1.0 second.
- Purge 2: A final inert gas purge removes unreacted water and the HCl byproduct. Purge times are typically 1.0 to 3.0 seconds.

This cycle is repeated to build up the ZrO<sub>2</sub> film.

# Mandatory Visualization Atomic Layer Deposition (ALD) Cycle Workflow

The following diagram illustrates the fundamental four-step cycle of atomic layer deposition for both TDMAZ and ZrCl<sub>4</sub> with a generic co-reactant.



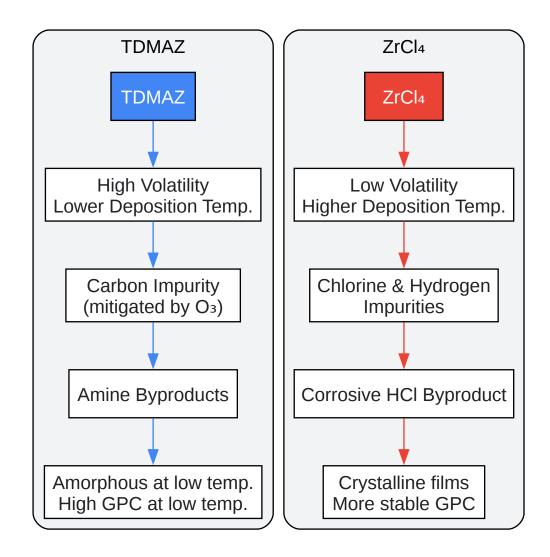
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Caption: A generalized workflow of a single ALD cycle.

## Logical Relationship of Precursor Choice to Film Properties

The decision to use TDMAZ or ZrCl<sub>4</sub> has direct consequences on the resulting film properties. This diagram illustrates the logical flow from precursor selection to key film characteristics.



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Caption: Impact of precursor choice on process and film properties.



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